7-(Chloromethyl)azepan-2-one
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Overview
Description
7-(Chloromethyl)azepan-2-one is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol It is a seven-membered heterocyclic compound containing a nitrogen atom in the ring, which makes it part of the azepane family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)azepan-2-one typically involves the chloromethylation of azepan-2-one. One common method includes the reaction of azepan-2-one with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group at the 7-position . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)azepan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as converting the chloromethyl group to a carboxylic acid.
Reduction Reactions: Reduction of the carbonyl group in the azepan-2-one ring can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azepane derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary amines.
Scientific Research Applications
7-(Chloromethyl)azepan-2-one has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)azepan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules such as DNA or proteins . This can result in changes in cellular function or induction of cell death in the case of anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Azepan-2-one: Lacks the chloromethyl group, making it less reactive in substitution reactions.
7-(Bromomethyl)azepan-2-one: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and selectivity in chemical reactions.
7-(Hydroxymethyl)azepan-2-one: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Uniqueness
7-(Chloromethyl)azepan-2-one is unique due to the presence of the chloromethyl group, which provides a versatile handle for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
7-(chloromethyl)azepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-5-6-3-1-2-4-7(10)9-6/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXGDUYWCDNTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC(C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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